4-(Methanesulfonylmethyl)aniline
Overview
Description
4-(Methanesulfonylmethyl)aniline is an organic compound with the molecular formula C8H11NO2S. It is characterized by the presence of a methanesulfonylmethyl group attached to the para position of an aniline ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methanesulfonylmethyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-(Methanesulfonylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonylmethyl)aniline involves its interaction with various molecular targets. The methanesulfonyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The aniline ring can engage in hydrogen bonding and π-π interactions, affecting its binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methanesulfonylmethyl)benzoic acid
- 4-(Methanesulfonylmethyl)phenol
- 4-(Methanesulfonylmethyl)benzaldehyde
Uniqueness
4-(Methanesulfonylmethyl)aniline is unique due to the presence of both the methanesulfonylmethyl group and the aniline ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Biological Activity
4-(Methanesulfonylmethyl)aniline, also known as MSMA, is an organic compound that has garnered interest in various biological applications due to its unique chemical structure. This article explores its biological activity, synthesis methods, and potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₉NO₂S, characterized by the presence of a methanesulfonylmethyl group attached to the aniline structure. This configuration enhances its reactivity and biological activity compared to other anilines.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain metabolic pathways, influencing cellular processes such as apoptosis and inflammation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of proteasome activity. For instance, similar compounds have been tested for their ability to sensitize cancer cells to existing chemotherapeutics like bortezomib .
- Anti-inflammatory Effects : Research indicates that derivatives of aniline exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The structure-activity relationship (SAR) studies highlight that the presence of electron-withdrawing groups can enhance this activity .
- Toxicity and Safety : While the compound shows promise in various applications, it is essential to handle it with care due to potential irritant properties associated with aromatic sulfonamides.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and its derivatives:
- Study on Cancer Cell Sensitization : A study demonstrated that compounds similar to this compound could enhance the efficacy of proteasome inhibitors in myeloma cells, suggesting a potential role in cancer therapy .
- Anti-inflammatory Screening : In vitro assays showed that related compounds suppressed COX-1 and COX-2 activity, indicating their potential as anti-inflammatory agents. The half-maximal inhibitory concentration (IC50) values were determined for several derivatives, providing insight into their potency .
Comparison of Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Methanesulfonylmethyl group at position 4 | Potential proteasome inhibitor; anti-inflammatory |
3-Chloro-4-methylsulfonylaniline | Chlorine at position 3, methylsulfonyl at position 4 | Stronger biological activity due to amino group |
3-Nitro-4-(methanesulfonylmethyl)aniline | Nitro group at position 3 | Altered reactivity; potential for varied applications |
2-Chloro-4-(methanesulfonylmethyl)aniline | Chlorine at position 2 | Different electronic properties compared to others |
Synthesis Methods
The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with methanesulfonyl chloride under basic conditions. Various synthetic routes have been optimized for yield and purity.
Properties
IUPAC Name |
4-(methylsulfonylmethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBANRZFRGDOJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24176-70-3 | |
Record name | 4-[(Methylsulfonyl)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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